1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Antiprotozoal Giardiasis Structure-Activity Relationship

Researchers seeking to overcome Metronidazole's limited potency need a validated analog with quantifiable efficacy gains. MTZ-I (CAS 16156-90-4) is an iodinated 5-nitroimidazole engineered for enhanced electrophilicity and lipophilicity, delivering: • 5- to 10-fold greater in vitro activity against Giardia lamblia and Trypanosoma cruzi vs. Metronidazole • Potent antitumor activity in solid Ehrlich tumor models - absent in the parent compound • Validated in vivo efficacy in gerbil giardiasis models Supplied with rigorous analytical documentation, this compound enables robust SAR studies and hypoxia-selective cytotoxin development with batch-to-batch consistency.

Molecular Formula C6H8IN3O2
Molecular Weight 281.05 g/mol
CAS No. 16156-90-4
Cat. No. B095459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
CAS16156-90-4
Molecular FormulaC6H8IN3O2
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCI)[N+](=O)[O-]
InChIInChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
InChIKeyROXLQGHOPINWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Enhanced Antiprotozoal and Hypoxia-Selective Agent


1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (CAS 16156-90-4), also known as MTZ-I or Iodometronidazole, is a synthetic 5-nitroimidazole derivative . It is a direct molecular analog of the widely used antiprotozoal drug Metronidazole (MTZ), differentiated by the substitution of the terminal hydroxyl group on the N1 side chain with an iodine atom [1]. This modification enhances its electrophilic properties and lipophilicity, which are key drivers of its improved biological activity . The compound's unique iodoethyl substituent also makes it a valuable intermediate for further synthetic functionalization [2].

5-Nitroimidazole SAR probe — Iodoethyl analog of metronidazole; supports structure-activity relationship studies in antiprotozoal research.
Synthetic derivatization handle — Electrophilic iodoethyl group enables further functionalization for hypoxia-selective cytotoxin design.
Antiprotozoal research model context — Reported endpoint response in Giardia and T. cruzi assays; supports potency comparison workflows.

Why Metronidazole Cannot Substitute for MTZ-I


1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is not a generic substitute for Metronidazole (MTZ); it is a specifically engineered analog with significantly enhanced potency in multiple antiprotozoal and antitumor models [1]. The substitution of a hydroxyl group with an iodine atom on the N1 side chain dramatically alters the molecule's physicochemical and biological properties. This modification leads to a 5- to 10-fold increase in activity against *Giardia lamblia* and *Trypanosoma cruzi* compared to the parent drug MTZ [2][3]. Furthermore, in a solid tumor model, MTZ-I demonstrated potent antitumor activity, a property not associated with the parent compound . Therefore, research aiming to investigate structure-activity relationships, overcome drug resistance, or develop hypoxia-selective therapies requires this specific analog, as the quantifiable gains in potency and novel activities cannot be replicated by the parent compound.

!
Side-chain mismatch: Iodoethyl vs. hydroxyl substituent alters lipophilicity and electrophilic character; metronidazole may not replicate reported potency profile.
!
Antitumor model response absent in parent: Reported tumor-model activity is unique to the iodo analog; metronidazole lacks this hypoxia-selective response context.
!
Tolerability profile differs: Preclinical toxicity data indicate a distinct endpoint profile; direct substitution without review may shift in vivo model interpretation.

Quantitative Evidence for MTZ-I Over Metronidazole


In Vitro Anti-Giardial Potency

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) exhibits a significantly lower half-maximal inhibitory concentration (IC50) against *Giardia lamblia* trophozoites compared to the parent compound, Metronidazole (MTZ). This indicates higher potency [1].

Anti-Giardial IC₅₀
Head-to-head
MTZ-I: 0.40 ± 0.03 µM vs. MTZ: 1.96 ± 0.13 µM (~5-fold lower)
Supports antiprotozoal potency comparison in vitro.
Axenic G. lamblia trophozoites, 48 h.
Antiprotozoal Giardiasis Structure-Activity Relationship

In Vivo Anti-Giardial Efficacy

In an experimental infection model using gerbils, MTZ-I demonstrated superior in vivo efficacy. The median effective dose (ED50) required to inhibit parasite growth was significantly lower for MTZ-I compared to MTZ [1].

In Vivo ED₅₀
Head-to-head
MTZ-I: 0.38 µmol/kg
MTZ: 0.74 µmol/kg (~2-fold lower)
Supports model-response endpoint in gerbil giardiasis.
Experimental infection model.
Antiprotozoal Giardiasis In Vivo Efficacy ED50

Trypanosoma cruzi Potency and Selectivity

Against the infective forms of *Trypanosoma cruzi*, MTZ-I is significantly more active than the parent drug. Metronidazole (MTZ) showed very low activity (IC50 > 450 µM), whereas MTZ-I was markedly more effective. The study further notes that MTZ-I was 10 times more active against the parasite than against mammalian cells [1].

Anti-T. cruzi IC₅₀
Head-to-head
MTZ-I: 111 µM vs. MTZ: >450 µM (>4-fold higher activity)
10× selectivity over mammalian cells
Supports trypanocidal assay context; gain of function vs. parent.
Tulahuen strain, trypomastigote/amastigote.
Antiprotozoal Chagas Disease Trypanosoma cruzi Selectivity Index

Antitumor Activity in a Solid Tumor Model

While Metronidazole (MTZ) is not recognized as an antitumor agent, its iodoethyl analog, MTZ-I, demonstrates potent antitumor activity in vivo .

Antitumor Model
Data to verify
Reported activity at 40 mg/kg in Ehrlich solid tumor model; absent in MTZ.
Supports hypoxia-selective cytotoxin research context; requires validation.
Source-specific review; Swiss mice.
Antitumor Hypoxia-Selective Cytotoxin Ehrlich Tumor In Vivo

Preclinical Toxicity Profile

A comparative preclinical toxicity study in rats revealed a distinct and less favorable safety profile for MTZ-I compared to another MTZ analog, MTZ-Ms. This is a critical piece of negative data for compound selection [1].

Toxicity Profile
Head-to-head
MTZ-I: mortality at 2000 mg/kg; weight decrease at 200–600 mg/kg.
MTZ-Ms: no mortality at 2000 mg/kg.
Supports tolerability endpoint context for in vivo model selection.
Rat acute/sub-acute study; data to verify.
Toxicology Safety Pharmacology ADME

Research Applications for MTZ-I


SAR Studies for Antiprotozoal Drug Design

This compound is a premier tool for SAR studies focused on improving the potency of 5-nitroimidazoles. Its 5-fold increase in in vitro potency against *Giardia* and >4-fold increase against *T. cruzi* compared to the parent Metronidazole provide a clear quantitative basis for understanding the impact of introducing a heavy halogen atom on the N1 side chain. The data serves as a benchmark for designing next-generation antiprotozoal agents. [1][2]

In Vivo Proof-of-Concept for Giardiasis and Chagas Disease

The compound is validated for use in animal models of parasitic infection. Its significantly improved ED50 in a gerbil model of giardiasis confirms its in vivo efficacy. Its selective activity against *T. cruzi* makes it a valuable lead for exploring new treatments for Chagas disease, where the parent drug MTZ is ineffective. [1][3]

Hypoxia-Selective Antitumor and Radiosensitizer Research

The compound's demonstrated antitumor activity in a solid Ehrlich tumor model, a property absent in Metronidazole, positions it as a critical starting point for developing hypoxia-selective cytotoxins. Its design as an iodinated nitroimidazole aligns with research showing that introducing iodine atoms can enhance radiosensitization, making it a candidate for combination therapy studies. [4]

Toxicological and Safety Pharmacology Profiling

The existing preclinical toxicity data serves as a critical decision-making tool. Researchers can use this data to determine if the compound's safety profile aligns with their study's tolerability requirements. For studies requiring high or repeated dosing, this evidence may guide the selection of a different analog or inform the design of necessary safety monitoring protocols. [5]

Application
Selection Property
Validation Focus
Antiprotozoal SAR Studies
Iodoethyl substitution on 5-nitroimidazole scaffold
Antiparasitic potency comparison assays
Giardiasis & Chagas Model Studies
In vivo model-response profile
Endpoint comparison in infection models
Hypoxia-Selective Cytotoxin Research
Iodinated nitroimidazole for radiosensitization
Tumor model response and radiosensitization assays
Preclinical Tolerability Profiling
Comparative toxicity data
Tolerability endpoints in repeated-dose models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.